3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Description
3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a halogenated heterocyclic compound characterized by an imidazo[1,2-a]pyridine core substituted with a chloromethyl group at position 3 and a hydrochloride salt.
Properties
IUPAC Name |
3-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNUHUSXORDMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-haloketones under acidic conditions, followed by chloromethylation using formaldehyde and hydrochloric acid . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can be achieved using metal hydrides such as sodium borohydride.
Scientific Research Applications
3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The chloromethyl group at position 3 distinguishes this compound from other imidazo[1,2-a]pyridine derivatives. Below is a comparative analysis of select analogues:
Reactivity and Functionalization
- The chloromethyl group at position 3 facilitates nucleophilic substitution, enabling the introduction of amines, thiols, or azides .
- In contrast, 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (with an aldehyde group) undergoes condensation reactions, useful for synthesizing Schiff bases .
Key Research Findings
- Regioselectivity Challenges : Substitution at position 3 is less sterically hindered compared to position 2, making 3-(chloromethyl) derivatives more accessible for further modifications .
- Impact of Halogenation : Chlorine atoms at positions 6 or 2 enhance metabolic stability but may reduce solubility, as seen in the 6-chloro-2-(chloromethyl) analogue .
- Salt Forms : Hydrochloride salts improve crystallinity and bioavailability compared to free bases, a critical factor in drug development .
Biological Activity
3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of 3-(Chloromethyl)imidazo[1,2-a]pyridine Hydrochloride
The compound belongs to the imidazo[1,2-a]pyridine class, which is known for various pharmacological activities including anticancer, analgesic, and anti-inflammatory effects. The chloromethyl group enhances the compound's reactivity and potential for further derivatization.
Synthesis
The synthesis of 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves:
- Starting Materials : Imidazo[1,2-a]pyridine derivatives.
- Reagents : Chloromethyl methyl ether or chloromethyl chloride.
- Conditions : The reaction is often conducted under acidic conditions to facilitate the chloromethylation process.
Biological Activities
3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that compounds in this class can inhibit tumor growth in various cancer cell lines. For instance, derivatives have been tested against breast cancer cells with promising results.
- Antimicrobial Properties : The compound has demonstrated activity against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing conditions like arthritis.
The biological activity of 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in cancer proliferation.
- Receptor Modulation : The compound can bind to certain receptors in the body, altering their activity and influencing cellular responses.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride. The results indicated a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values ranging from 5 to 20 µM depending on the derivative used.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µM for S. aureus and 75 µM for E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent.
Data Table: Biological Activity Summary
Q & A
Q. Optimization Strategies :
- Catalysts : Lewis acids (e.g., Sc(OTf)₃) enhance regioselectivity and reduce side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .
- Microwave Assistance : Reduces reaction time (e.g., from 24h to 1h) and improves purity .
Basic: What analytical techniques are recommended for characterizing the structural purity of this compound?
Answer:
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl group at C-3) and hydrogen/carbon environments .
- HRMS : Validates molecular weight and isotopic patterns .
- HPLC : Assesses purity (>95% threshold for biological assays) using reverse-phase C18 columns .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Advanced: How can researchers address challenges in regioselective functionalization during synthesis?
Answer:
Regioselectivity at C-3 is critical. Solutions include:
- Catalytic Control : Use Sc(OTf)₃ or FeCl₃ to direct electrophilic substitution to C-3 .
- Protecting Groups : Temporarily block reactive sites (e.g., N-1) with tert-butoxycarbonyl (Boc) groups .
- Kinetic Monitoring : In situ FTIR or LC-MS to track reaction progress and adjust conditions (e.g., temperature, stoichiometry) .
Advanced: How to resolve discrepancies between in vitro enzyme inhibition data and cellular assay results for this compound?
Answer:
Conflicting data may arise from:
- Membrane Permeability : Use logP/logD measurements (e.g., shake-flask method) to assess cellular uptake .
- Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to rule out non-specific binding .
- Salt vs. Free Base : Compare hydrochloride salt and free base forms in parallel assays to evaluate bioavailability differences .
Advanced: What methodologies are effective for determining the impact of hydrochloride salt formation on bioavailability?
Answer:
- Solubility Studies : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
- Dissolution Testing : Use USP apparatus to compare dissolution rates of salt vs. free base .
- In Vivo PK Studies : Administer both forms in rodent models and quantify plasma concentrations via LC-MS/MS .
Advanced: How to design SAR studies to evaluate the role of the chloromethyl group in bioactivity?
Answer:
- Analog Synthesis : Replace chloromethyl with bromomethyl, hydroxymethyl, or unsubstituted methyl groups .
- Enzyme Binding Assays : Use surface plasmon resonance (SPR) to measure KD values for each analog against targets (e.g., c-Kit kinase) .
- Cellular Potency : Compare IC₅₀ values in proliferation assays (e.g., MTT) across analogs .
- Molecular Docking : Map chloromethyl interactions with catalytic pockets (e.g., using AutoDock Vina) to explain potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
